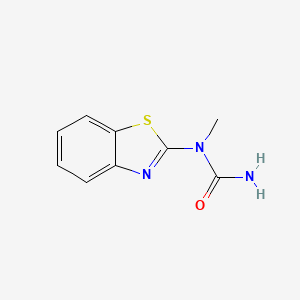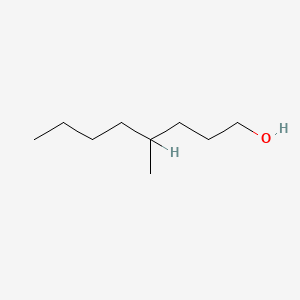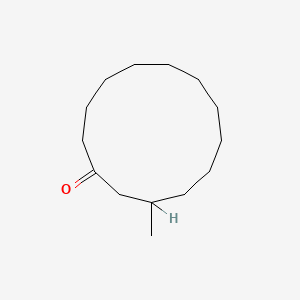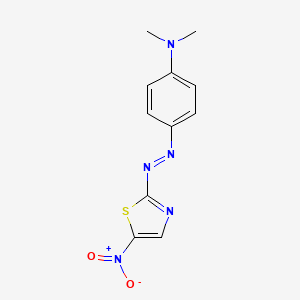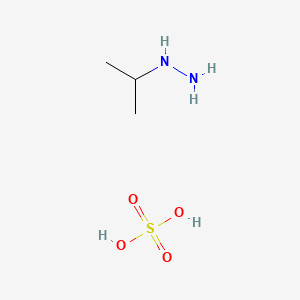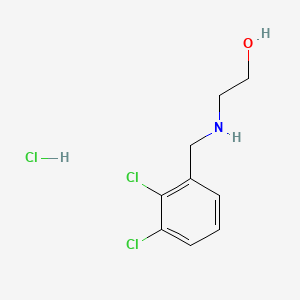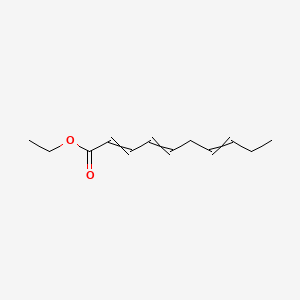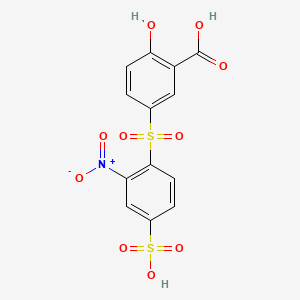![molecular formula C13H11ClO3S B1622101 [2-(4-甲氧基苯基)苯基]磺酰氯 CAS No. 173253-50-4](/img/structure/B1622101.png)
[2-(4-甲氧基苯基)苯基]磺酰氯
描述
[2-(4-Methoxyphenyl)phenyl]sulfonyl chloride, commonly known as MPPS, is a chemical compound that has been widely used in scientific research. It is a sulfonyl chloride derivative that is used as a reagent for the synthesis of various organic compounds. MPPS has been found to have multiple applications in the field of biochemistry, pharmacology, and medicinal chemistry.
科学研究应用
合成和抗癌活性
Muškinja 等人 (2019) 的一项研究探讨了磺酰氯与酚类查耳酮类似物反应合成磺酰酯。这些化合物表现出很强的体外抗癌活性,具有很高的选择性,诱导癌细胞系中凋亡细胞死亡和细胞周期停滞,但对非癌细胞系几乎没有影响 (Muškinja 等人,2019)。
质子交换膜
Kim、Robertson 和 Guiver (2008) 讨论了梳状磺化聚(亚芳基醚砜)共聚物的合成,该共聚物用作燃料电池中的质子交换膜。这些膜表现出很高的质子电导率,使其成为燃料电池应用的理想材料 (Kim、Robertson 和 Guiver,2008)。
荧光标记试剂
Tsuruta 等人 (2000) 开发了用于通过高效液相色谱法 (HPLC) 测定酚类的灵敏荧光标记试剂。这些试剂,包括 2-(烷氧基)-4-(2-邻苯二甲酰亚胺基)苯基磺酰氯,与酚反应生成荧光磺酰酯,可用于灵敏检测尿酚和对甲酚 (Tsuruta 等人,2000)。
纳滤膜
Liu 等人 (2012) 合成了新型磺化薄膜复合纳滤膜,该膜表现出增加的水通量和对染料的高截留率,表明其在水处理和净化工艺中的潜在应用 (Liu 等人,2012)。
作用机制
Target of Action
Compounds like “[2-(4-Methoxyphenyl)phenyl]sulfonyl chloride” often target proteins, receptors, and enzymes in the body. They can interact with these targets due to their structural similarity to naturally occurring molecules .
Mode of Action
The compound might interact with its targets through various chemical reactions. For instance, it could undergo nucleophilic substitution or free radical reactions .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its specific targets. It might inhibit or activate certain enzymes, thereby altering the normal functioning of these pathways .
生化分析
Biochemical Properties
[2-(4-Methoxyphenyl)phenyl]sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins. It interacts with enzymes and proteins by forming covalent bonds with amino acid residues, such as lysine and cysteine . This interaction can lead to the inhibition or activation of enzyme activity, depending on the specific enzyme and the nature of the modification. Additionally, [2-(4-Methoxyphenyl)phenyl]sulfonyl chloride can interact with other biomolecules, such as nucleic acids, through similar covalent modifications .
Cellular Effects
The effects of [2-(4-Methoxyphenyl)phenyl]sulfonyl chloride on various types of cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can inhibit specific signaling pathways by modifying key signaling proteins, leading to changes in gene expression and metabolic activity. These effects can vary depending on the cell type and the concentration of the compound used .
Molecular Mechanism
At the molecular level, [2-(4-Methoxyphenyl)phenyl]sulfonyl chloride exerts its effects through covalent binding interactions with biomolecules . It can inhibit or activate enzymes by modifying their active sites, leading to changes in their catalytic activity. Additionally, the compound can alter gene expression by modifying transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s biochemical properties and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [2-(4-Methoxyphenyl)phenyl]sulfonyl chloride can change over time due to its stability and degradation . The compound is generally stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of [2-(4-Methoxyphenyl)phenyl]sulfonyl chloride vary with different dosages in animal models . At low doses, the compound can have beneficial effects, such as the inhibition of specific enzymes or signaling pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . These dosage-dependent effects are important for understanding the compound’s potential therapeutic applications and risks.
Metabolic Pathways
[2-(4-Methoxyphenyl)phenyl]sulfonyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors . It can affect metabolic flux and metabolite levels by modifying key enzymes involved in metabolic processes. These interactions can lead to changes in the overall metabolic activity of cells and tissues .
Transport and Distribution
The transport and distribution of [2-(4-Methoxyphenyl)phenyl]sulfonyl chloride within cells and tissues are mediated by specific transporters and binding proteins . The compound can be localized to specific cellular compartments, where it exerts its biochemical effects. Its distribution within tissues can also influence its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of [2-(4-Methoxyphenyl)phenyl]sulfonyl chloride is crucial for its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall biochemical activity .
属性
IUPAC Name |
2-(4-methoxyphenyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3S/c1-17-11-8-6-10(7-9-11)12-4-2-3-5-13(12)18(14,15)16/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEWDESVBIEIIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392137 | |
| Record name | 2-(4-methoxyphenyl)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173253-50-4 | |
| Record name | 2-(4-methoxyphenyl)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



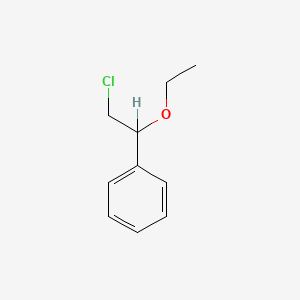
![1-[2-Chloro-3-(2-methylpropoxy)propyl]pyrrolidine](/img/structure/B1622021.png)
![4-[2,4-Bis(1,1-dimethylpropyl)phenoxy]butyryl chloride](/img/structure/B1622022.png)
